molecular formula C15H22N2O B5696825 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide

1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide

Cat. No. B5696825
M. Wt: 246.35 g/mol
InChI Key: UWNNKTAKVNWAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide, also known as DMBCP, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties. In

Mechanism of Action

1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide works by modulating the activity of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. It has been shown to increase the release of acetylcholine, a neurotransmitter that is crucial for memory and learning. 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for motor function.
Biochemical and Physiological Effects:
1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which can improve memory and learning, as well as motor function. 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide has also been shown to have antioxidant properties, which can help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide for lab experiments is its unique chemical properties, which make it an ideal candidate for studying the effects of neurotransmitter modulation on various physiological and behavioral outcomes. However, one of the limitations of 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide is its relatively low potency, which can make it difficult to achieve significant effects at low doses.

Future Directions

There are a number of future directions for research on 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide. One area of research is in the development of more potent analogs of 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide that can achieve greater effects at lower doses. Another area of research is in the study of the long-term effects of 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide on cognitive and motor function, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also a need for more research on the safety and toxicity of 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide, particularly in the context of long-term use.

Synthesis Methods

1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzyl chloride with piperidine in the presence of a base. The resulting product is then reacted with phosgene to form the corresponding acid chloride, which is then treated with ammonia to obtain 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide in its final form.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide has been shown to have a positive effect on memory and learning. 1-(2,5-dimethylbenzyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-3-4-12(2)14(9-11)10-17-7-5-13(6-8-17)15(16)18/h3-4,9,13H,5-8,10H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNNKTAKVNWAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421938

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